2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid
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Overview
Description
2-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid is a monocarboxylic acid.
Scientific Research Applications
Antimycobacterial Agents
A study by Ali and Shaharyar (2007) explored a series of compounds including 2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid derivatives for their antimycobacterial properties. They found that certain derivatives, particularly compound 3f, showed significant activity against Mycobacterium tuberculosis H37Rv (MTB) and INH-resistant M. tuberculosis (INHR-MTB), with low minimum inhibitory concentrations, indicating potential as antimycobacterial agents (Ali & Shaharyar, 2007).
In Vitro Antiviral Activity
In 2009, a study by Yar et al. synthesized several derivatives of phenoxy acetic acid, including pyrazolines, to test their in vitro cytotoxicity and antiviral activity. Although none of these compounds showed specific antiviral activity, this research provides insight into the exploration of such compounds in antiviral studies (Yar et al., 2009).
Corrosion Inhibition
A 2020 study by Lgaz et al. investigated the use of pyrazoline derivatives, including this compound, for corrosion inhibition in petroleum refining industries. These compounds were found effective in enhancing mild steel resistance in hydrochloric acid, suggesting potential applications in corrosion prevention (Lgaz et al., 2020).
Antimicrobial Activities
A study conducted by Noolvi et al. (2016) synthesized 1,3,4-thiadiazole derivatives of phenoxy acetic acid and evaluated their antimicrobial activities. This research demonstrates the potential of such compounds, including this compound derivatives, in developing new antimicrobial agents (Noolvi et al., 2016).
Properties
Molecular Formula |
C24H22N2O4 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C24H22N2O4/c1-29-23-14-18(12-13-22(23)30-16-24(27)28)21-15-20(17-8-4-2-5-9-17)25-26(21)19-10-6-3-7-11-19/h2-14,21H,15-16H2,1H3,(H,27,28) |
InChI Key |
BPERWKHCZSFQRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)OCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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